molecular formula C7H8NNaO2S B095972 Sodium P-toluenesulfonamide CAS No. 18522-92-4

Sodium P-toluenesulfonamide

Cat. No.: B095972
CAS No.: 18522-92-4
M. Wt: 193.2 g/mol
InChI Key: VTLHPYXKUOESEM-UHFFFAOYSA-N
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Description

Sodium P-toluenesulfonamide is an organic compound with the chemical formula CH₃C₆H₄SO₂NH₂. It is a white, water-soluble solid that is commonly used in various chemical reactions and industrial applications. This compound is known for its stability and versatility, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium P-toluenesulfonamide can be synthesized through the neutralization of P-toluenesulfonic acid with sodium hydroxide. The reaction typically involves dissolving P-toluenesulfonic acid in water and gradually adding sodium hydroxide until the solution reaches a neutral pH. The resulting product is then crystallized and purified.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the direct amidation of P-toluenesulfonic acid. This process includes dissolving anhydrous P-toluenesulfonic acid in dichloromethane, adding a catalyst such as organic boronic acid, and introducing ammonia gas at controlled temperatures. The reaction mixture is then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium P-toluenesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts, or using sodium borohydride (NaBH₄).

    Substitution: It can participate in nucleophilic substitution reactions with reagents such as lithium aluminum hydride (LiAlH₄) or sodium methoxide (NaOCH₃).

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine.

    Reduction: H₂/Ni, H₂/Rh, NaBH₄, LiAlH₄.

    Substitution: NaOCH₃, RLi, RMgX.

Major Products:

    Oxidation: P-toluenesulfonic acid derivatives.

    Reduction: P-toluenesulfonamide derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Sodium P-toluenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonic esters.

    Biology: It is employed in the study of enzyme inhibition and protein modification.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antibiotics and antifungal agents.

    Industry: It is used in the production of resins, plasticizers, and coatings

Mechanism of Action

Sodium P-toluenesulfonamide exerts its effects by inhibiting carbonic anhydrase enzymes, which are involved in various physiological processes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition affects processes such as fluid secretion, bone resorption, and osteoclast differentiation .

Comparison with Similar Compounds

  • P-toluenesulfonic acid
  • P-toluenesulfonyl chloride
  • P-toluenesulfonyl hydrazide

Comparison: Sodium P-toluenesulfonamide is unique due to its stability and solubility in water, which makes it more versatile in various chemical reactions compared to its analogs. P-toluenesulfonic acid, for example, is more acidic and less stable, while P-toluenesulfonyl chloride is more reactive and used primarily as a chlorinating agent .

Biological Activity

Sodium p-toluenesulfonamide (p-TSA) is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and toxicity assessments. This article explores the biological activity of p-TSA, summarizing key research findings, case studies, and relevant data.

This compound is a small molecular drug with the chemical formula C7H9NaO2S. It exhibits various pharmacological activities, primarily through its role in inhibiting tumor growth and inducing apoptosis in cancer cells. The compound has been shown to interfere with critical cellular pathways, including the mTOR/p70S6K signaling pathway, which is vital for cell proliferation and survival.

Key Mechanisms:

  • Cell Cycle Arrest : p-TSA induces G1 phase arrest in prostate cancer cell lines (PC-3 and DU-145) by down-regulating cyclin D1 and inhibiting Rb phosphorylation .
  • Apoptosis Induction : It promotes apoptosis via up-regulation of pro-apoptotic proteins Bak and PUMA, leading to mitochondrial membrane potential loss .
  • Lipid Raft Disruption : The compound affects lipid raft integrity, which is crucial for the signaling of survival kinases like Akt and mTOR .

In Vitro Studies

Research indicates that p-TSA effectively inhibits the proliferation of various cancer cell lines. For instance, in studies involving hepatocellular carcinoma and non-small cell lung cancer, p-TSA demonstrated significant anti-tumor activity through both Akt-dependent and -independent mechanisms .

In Vivo Studies

In xenograft models, p-TSA showed a tumor growth inhibition rate with a T/C (treatment/control) ratio of 0.44, indicating a 56% reduction in tumor growth . This suggests that p-TSA not only works effectively in vitro but also possesses substantial efficacy in vivo.

Toxicity Assessment

While p-TSA shows promise as an anti-cancer agent, its toxicity profile has also been evaluated. A study using zebrafish as an animal model assessed the cardio and neural toxicity of p-TSA at sublethal concentrations. Key findings include:

  • Acute Toxicity : The 96-hour LC50 was determined to be 204.3 ppm, indicating relatively low toxicity .
  • Cardiotoxicity : Minor alterations were observed in cardiac rhythm and physiology parameters after exposure to p-TSA .
  • Locomotion Activity : Acute exposure increased locomotion activity, while prolonged exposure led to reduced startle reflexes .

Case Studies

Several case studies have documented the effects of p-TSA on specific cancer types:

  • Prostate Cancer : A study highlighted that p-TSA inhibited cell proliferation in castration-resistant prostate cancer cells through distinct mechanisms involving both Akt-dependent and independent pathways .
  • Hepatocellular Carcinoma : Clinical trials have demonstrated that local injection therapy with p-TSA is effective against advanced hepatocellular carcinoma .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study FocusFindingsReference
Cell ProliferationInhibits proliferation in PC-3 and DU-145 cells; induces G1 arrest
ApoptosisUp-regulates Bak and PUMA; causes mitochondrial dysfunction
In Vivo Efficacy56% tumor growth inhibition in xenograft models
Toxicity AssessmentLC50 = 204.3 ppm; minor cardiac alterations; increased locomotion activity

Properties

IUPAC Name

sodium;(4-methylphenyl)sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO2S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H-,8,9,10);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLHPYXKUOESEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of sodium ethoxide (23.8 g) in ethanol (anhydrous, 400 ml) is added toluene-4-sulfonamide (60 g) around 50 C. The formed slurry is heated up to reflux for 2 hours and then cooled to 20° C. The precipitated solid is collected by filtration, rinsed with anhydrous ethanol and dried under vacuum with nitrogen flow to give toluene-4-sulfonamide monosodium salt (61.3 g, yield: 90.6%).
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.